3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
CAS No.: 6457-55-2
Cat. No.: VC3854435
Molecular Formula: C7H10INO
Molecular Weight: 251.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6457-55-2 |
|---|---|
| Molecular Formula | C7H10INO |
| Molecular Weight | 251.06 g/mol |
| IUPAC Name | (1-methylpyridin-1-ium-3-yl)methanol;iodide |
| Standard InChI | InChI=1S/C7H10NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | QFDHWRJKTOCGND-UHFFFAOYSA-M |
| SMILES | C[N+]1=CC=CC(=C1)CO.[I-] |
| Canonical SMILES | C[N+]1=CC=CC(=C1)CO.[I-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound has the molecular formula C₇H₁₀INO and a molecular weight of 267.07 g/mol . Its systematic IUPAC name is 1-methyl-3-(hydroxymethyl)pyridin-1-ium iodide, reflecting the substitution pattern on the pyridinium ring. Common synonyms include:
Structural Characterization
While no crystallographic data for this specific compound are available in the literature, its structure can be inferred from related pyridinium salts. The hydroxymethyl group (-CH₂OH) at the 3-position introduces polarity, while the methyl group at the 1-position enhances the cationic character of the pyridinium ring. The iodide ion serves as a counterion, stabilizing the charge (Fig. 1).
Table 1: Key Identifiers of 3-(Hydroxymethyl)-1-methylpyridin-1-ium Iodide
| Property | Value | Source |
|---|---|---|
| CAS Number | 6457-55-2 | |
| Molecular Formula | C₇H₁₀INO | |
| Molecular Weight | 267.07 g/mol | |
| IUPAC Name | 1-methyl-3-(hydroxymethyl)pyridin-1-ium iodide |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 3-(hydroxymethyl)-1-methylpyridin-1-ium iodide typically involves quaternization of a pyridine derivative with methyl iodide. A representative pathway (adapted from analogous syntheses ) proceeds as follows:
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Starting Material: 3-(Hydroxymethyl)pyridine is reacted with methyl iodide in methanol under reflux conditions.
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Reaction Conditions: Nitrogen atmosphere, 75°C, overnight stirring .
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Workup: Removal of excess methyl iodide and methanol via vacuum evaporation yields a crude solid, which is recrystallized from hot methanol .
Key Reaction:
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar solvents such as methanol, ethanol, and acetonitrile but insoluble in nonpolar solvents like hexane. Stability data suggest sensitivity to light and moisture, necessitating storage in dark, airtight containers .
Spectroscopic Data
Although direct spectral data for the 3-isomer are unavailable, the 4-isomer provides a useful benchmark:
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¹H NMR (Methanol-d₄): δ 8.83 (d, 2H, Ar-H), 8.04 (d, 2H, Ar-H), 4.83 (s, 2H, -CH₂OH), 4.40 (s, 3H, N-CH₃) .
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¹³C NMR: Peaks corresponding to the pyridinium ring (δ 144–164 ppm) and hydroxymethyl carbon (δ 61 ppm) .
Applications and Reactivity
Role in Organic Synthesis
The compound’s iodide ion can act as a nucleophile, while the hydroxymethyl group participates in condensation or oxidation reactions. Potential applications include:
Biological Relevance
Quaternary ammonium salts are often explored for antimicrobial activity, though specific studies on this compound remain unpublished.
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